molecular formula C17H12O4 B11847605 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- CAS No. 49753-40-4

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-

Cat. No.: B11847605
CAS No.: 49753-40-4
M. Wt: 280.27 g/mol
InChI Key: NTLXENIZXWZRJA-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of an acetyloxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 4-hydroxyacetophenone.

    Acetylation: The hydroxyl group of 4-hydroxyacetophenone is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetyloxyacetophenone.

    Condensation Reaction: The acetylated product is then subjected to a condensation reaction with 4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the desired compound, 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzopyran derivatives.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the acetyloxy group.

    4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenyl-: A similar compound with an acetyloxy group at a different position.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: A hydroxylated and methoxylated derivative.

Uniqueness

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- is unique due to the specific placement of the acetyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

49753-40-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

[4-(4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)17-10-15(19)14-4-2-3-5-16(14)21-17/h2-10H,1H3

InChI Key

NTLXENIZXWZRJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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